Thiazolo[4,5-c]pyridin-4-ylmethanamine
Description
Significance of Fused Pyridine-Thiazole Scaffolds in Modern Chemical Biology Research
Fused heterocyclic systems containing pyridine (B92270) and thiazole (B1198619) rings are recognized as "privileged scaffolds" in drug discovery. nih.gov This is due to their frequent appearance in a wide range of biologically active compounds, including natural products, pharmaceuticals, and materials. nih.govtandfonline.com The combination of the electron-deficient pyridine ring and the electron-rich thiazole ring creates a unique electronic environment that facilitates diverse interactions with biological targets.
The significance of these scaffolds is underscored by their broad spectrum of pharmacological activities. tandfonline.com Research has demonstrated their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govmdpi.comresearchgate.net For instance, pyridine-thiazole hybrid molecules have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines, with some derivatives showing promising activity. mdpi.comresearchgate.net The structural versatility of the thiazolopyridine core allows for functionalization at multiple sites, enabling chemists to fine-tune the molecule's properties to optimize its biological activity and drug-like characteristics. researchgate.netdmed.org.ua
Conceptual Framework: Thiazolo[4,5-c]pyridine (B1315820) as a Core Heterocyclic System
The core of the subject compound is the Thiazolo[4,5-c]pyridine bicyclic system. This framework consists of a pyridine ring fused to a thiazole ring along the [c] face, meaning the thiazole's 4 and 5 positions are shared with the pyridine ring. The parent Thiazolo[4,5-c]pyridine is a specific isomer within the broader family of thiazolopyridines, each differing by the arrangement of the nitrogen and sulfur atoms and the fusion pattern of the two rings. tandfonline.comvulcanchem.com Understanding these isomeric differences is crucial as they can significantly impact the molecule's chemical properties and biological activity.
The table below compares the basic properties of Thiazolo[4,5-c]pyridine with some of its related isomers.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences |
| Thiazolo[4,5-c]pyridine | C₆H₄N₂S | 136.17 | Fusion at the pyridine 3,4-positions. nih.govamericanelements.com |
| Thiazolo[5,4-c]pyridine | C₆H₄N₂S | 136.17 | Different fusion pattern of the rings. vulcanchem.com |
| Thiazolo[4,5-b]pyridine (B1357651) | C₆H₄N₂S | 136.17 | Different ring fusion arrangement. vulcanchem.com |
| Thiazolo[5,4-b]pyridine (B1319707) | C₆H₄N₂S | 136.17 | Isomeric fusion pattern. researchgate.net |
This table presents data for the parent heterocyclic systems to illustrate the isomeric diversity.
Research Trajectories for Amine-Substituted Thiazolo[4,5-c]pyridine Derivatives
While extensive research specifically on Thiazolo[4,5-c]pyridin-4-ylmethanamine is not widely published, the research trajectories can be inferred from studies on closely related amine-substituted derivatives. The introduction of an amine-containing substituent, such as the methanamine group at the 4-position, is a common strategy in medicinal chemistry to enhance potency, modulate solubility, and introduce a key interaction point for binding to biological targets.
Research on related scaffolds, such as Thiazolo[5,4-b]pyridine, has led to the identification of potent inhibitors of various kinases, including c-KIT, PI3K, ITK, and VEGFR2. nih.govnih.govresearchgate.net In these studies, amine groups often play a critical role in forming hydrogen bonds within the ATP-binding site of the target kinase. nih.gov For example, studies on Thiazolo[4,5-c]pyridin-4-amine highlight its role as a key heterocyclic amine in building more complex molecules with potential therapeutic applications. vulcanchem.com Similarly, other amine-substituted derivatives like N,N-dimethyl-Thiazolo[4,5-c]pyridin-2-amine have been synthesized and cataloged, suggesting ongoing interest in this class of compounds for screening libraries and further chemical exploration. nih.gov Future research on this compound would likely explore its potential as a kinase inhibitor or its utility in other therapeutic areas where related scaffolds have shown promise.
Overview of Advanced Academic Research Methodologies Applied to Similar Compounds
The discovery and development of novel heterocyclic compounds like this compound are propelled by a suite of advanced research methodologies. nih.gov These techniques span from initial design and synthesis to characterization and biological evaluation.
Modern Synthetic Methodologies: The synthesis of functionalized heterocycles has been revolutionized by new methods that offer greater efficiency and control. researchgate.net Key approaches include:
C-H Activation: Allows for the direct functionalization of C-H bonds, reducing the need for pre-functionalized starting materials. researchgate.net
Photoredox Catalysis: Uses visible light to enable novel bond-forming reactions under mild conditions. nih.govresearchgate.net
Multi-component Reactions: Combine three or more reactants in a single step to rapidly build molecular complexity, which is highly valuable for creating libraries of diverse compounds for screening. researchgate.net
Computational and Screening Techniques: In silico and high-throughput methods have dramatically accelerated the pace of drug discovery. nih.govnumberanalytics.com
Computational Modeling: Techniques like Density Functional Theory (DFT) and Molecular Mechanics (MM) are used to predict the electronic structure, stability, and reactivity of molecules, aiding in the design of synthetic routes and understanding reaction mechanisms. numberanalytics.com
Machine Learning (ML) and AI: ML models can predict various properties of heterocyclic compounds, such as solubility or biological activity, and can even assist in planning synthetic pathways. numberanalytics.com
High-Throughput Screening (HTS): Involves the automated synthesis and biological testing of large numbers of compounds to quickly identify promising "hits". numberanalytics.com
Analytical and Characterization Methods: A combination of spectroscopic and chromatographic techniques is essential for confirming the structure and purity of synthesized compounds. numberanalytics.com
Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for elucidating the precise molecular structure. numberanalytics.com
Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate components of a mixture and determine the purity of a sample. numberanalytics.com
The table below summarizes these advanced methodologies.
| Methodology Category | Specific Techniques | Application in Heterocyclic Chemistry Research |
| Modern Synthesis | C-H Activation, Photoredox Catalysis, Multi-component Reactions | Efficient and novel construction of complex heterocyclic scaffolds. nih.govresearchgate.net |
| Computational Design | Density Functional Theory (DFT), Molecular Mechanics (MM), Machine Learning | Predicting molecular properties, understanding reaction mechanisms, and planning synthesis. numberanalytics.com |
| Screening | High-Throughput Screening (HTS) | Rapidly testing large libraries of compounds for biological activity. numberanalytics.com |
| Analysis & Characterization | NMR, IR Spectroscopy, HPLC, GC | Structural elucidation, reaction monitoring, and purity analysis. numberanalytics.com |
Properties
Molecular Formula |
C7H7N3S |
|---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-c]pyridin-4-ylmethanamine |
InChI |
InChI=1S/C7H7N3S/c8-3-5-7-6(1-2-9-5)11-4-10-7/h1-2,4H,3,8H2 |
InChI Key |
WSRWRWFNJGCGRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1SC=N2)CN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Thiazolo 4,5 C Pyridin 4 Ylmethanamine and Analogues
Foundational Strategies for Thiazolo[4,5-c]pyridine (B1315820) Core Synthesis
The construction of the fused Thiazolo[4,5-c]pyridine ring system is the primary challenge in synthesizing the target compound and its derivatives. Methodologies can be broadly categorized by the final ring-forming step, involving either the formation of the pyridine (B92270) ring onto a pre-existing thiazole (B1198619) (pyridine annulation) or the construction of the thiazole ring onto a pyridine precursor (thiazole annulation).
Regioselective Annulation Approaches for Pyridine-Thiazole Ring Systems
Regioselectivity is crucial in the synthesis of fused heterocyclic systems like thiazolopyridines. The desired [4,5-c] fusion requires precise control over the placement of reacting functional groups on the precursor molecules.
Pyridine Annulation to a Thiazole Ring: This approach starts with a substituted thiazole and builds the pyridine ring onto it. Strategies often involve the reaction of 4-aminothiazole derivatives with 1,3-dielectrophilic species. For instance, the reaction of 4-aminothiazoles with α,β-unsaturated ketones or α-ketoacids can lead to the formation of thiazolo[4,5-b]pyridin-2(3H)-one derivatives through a [3+3] cyclization, a strategy that could be adapted for the [4,5-c] isomer with appropriately substituted thiazole precursors. researchgate.net
Thiazole Annulation to a Pyridine Ring: Conversely, this strategy begins with a functionalized pyridine scaffold. A common method involves using an aminothiol (B82208) pyridine derivative which can be cyclized with a one-carbon electrophile. For the synthesis of the related thiazolo[5,4-b]pyridine (B1319707) isomer, a key step involves the intramolecular cyclization of a 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine intermediate. nih.gov The reduction of the nitro group in this precursor triggers a spontaneous cyclization to form the fused thiazole ring. nih.gov A one-step synthesis for a thiazolo[4,5-c]pyridine derivative has also been reported, starting from an appropriately substituted chloronitropyridine and a thiourea. researchgate.net
| Annulation Strategy | Starting Ring | Key Precursors | General Reaction Type |
|---|---|---|---|
| Pyridine Annulation | Thiazole | 4-Aminothiazoles, Thiazolidinones | [3+3] Cyclization with 1,3-dielectrophiles |
| Thiazole Annulation | Pyridine | Aminothiopyridines, Chloronitropyridines | Intramolecular cyclization, Reaction with thioamides/thioureas |
Cyclocondensation and Intramolecular Cyclization Pathways
Cyclocondensation reactions are powerful tools for forming heterocyclic rings in a single step from acyclic or simpler cyclic precursors. A novel and efficient high-pressure protocol has been developed for the synthesis of the related thiazolo[4,5-c]pyridazine derivatives, which utilizes a [4+2] cyclocondensation between 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones in a Q-Tube reactor. nih.gov This method highlights how non-traditional reaction conditions can promote efficient ring formation.
Intramolecular cyclization is a key step in many synthetic routes. As mentioned, the synthesis of the thiazolo[5,4-b]pyridine skeleton can be achieved via a one-pot reduction and subsequent intramolecular cyclization. nih.gov In this process, a nitro-substituted thiocyanatopyridine is treated with a reducing agent like iron powder in acetic acid. The reduction of the nitro group to an amine is immediately followed by the amine attacking the thiocyanate (B1210189) carbon, leading to the formation of the fused thiazole ring in a moderate yield. nih.gov Another example involves the in situ intramolecular cyclization of a 3-(4-aminothiazol-5-yl)acrylate intermediate, which upon heating, yields 2-substituted thiazolo[4,5-b]pyridin-5(4H)-ones. dmed.org.ua
Multi-component Reaction Strategies in Thiazolo[4,5-c]pyridine Formation
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. This approach offers significant advantages in terms of atom economy, reduced waste, and simplified procedures.
An environmentally friendly one-pot MCR has been developed for the synthesis of 5-amino-thiazolo[4,5-b]pyridine-6-carbonitriles. researchgate.netdmed.org.ua This reaction proceeds via a Knoevenagel condensation of a thiazolidinone with an aldehyde, followed by a Michael conjugate addition of a nitrile-containing species, using magnesium oxide as a mild and efficient heterogeneous base catalyst. dmed.org.ua Similarly, the Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known isocyanide-based MCR, has been used to generate diverse fused heterocycles. nih.gov While typically used for imidazo-fused systems, variations using specific aldehydes have resulted in the formation of a furo[2,3-c]pyridine (B168854) skeleton, an isostere of the target thiazolo[4,5-c]pyridine. nih.govresearchgate.net This demonstrates the potential of MCRs to access diverse and complex heterocyclic cores that can serve as analogues to the target structure.
Synthetic Routes for the Introduction of Methanamine Functionality
Once the Thiazolo[4,5-c]pyridine core is established, the next critical phase is the introduction of the methanamine (-CH₂NH₂) group at the 4-position of the pyridine ring. This typically involves the strategic placement of a precursor functional group at C4 that can be chemically transformed into the desired methanamine.
Amination Reactions at Specific Positions of the Thiazolo[4,5-c]pyridine Scaffold
Direct amination reactions typically install an amino (-NH₂) group directly onto the heterocyclic ring. While compounds such as Thiazolo[4,5-c]pyridin-2-amine are known, this approach does not yield the target methanamine moiety. researchgate.net Therefore, strategies must focus on C-C bond formation or functional group manipulation at the C4 position. Novel methods to functionalize the parent, unsubstituted thiazolo[4,5-c]pyridine have been developed using direct C-H coupling and N-oxide rearrangement chemistry, which could potentially be used to install a precursor group at the 4-position. researchgate.net
Derivatization of Precursors to Yield Thiazolo[4,5-c]pyridin-4-ylmethanamine
The most plausible and versatile strategies for synthesizing the target compound involve the chemical modification of a precursor molecule that already contains a functional group at the C4 position. Key precursors include nitriles, amides, and alcohols.
Reduction of a 4-Carbonitrile Precursor: The catalytic or chemical reduction of a nitrile (cyanide) group is a classic and highly effective method for preparing primary amines. The synthesis of a Thiazolo[4,5-c]pyridine-4-carbonitrile intermediate would be a crucial step. The existence of the analogous 1H-imidazo[4,5-c]pyridine-4-carbonitrile suggests that such a precursor is synthetically accessible. nih.gov Once obtained, the carbonitrile could be reduced to the target methanamine using various established reagents.
| Precursor | Transformation | Typical Reagents | Product |
|---|---|---|---|
| Thiazolo[4,5-c]pyridine-4-carbonitrile | Nitrile Reduction | LiAlH₄; H₂/Raney Ni; NaBH₄/CoCl₂ | This compound |
| Thiazolo[4,5-c]pyridine-4-carboxamide | Amide Reduction | LiAlH₄; BH₃·THF | This compound |
| Thiazolo[4,5-c]pyridin-4-ylmethanol | Hydroxyl Conversion & Amination | 1. SOCl₂ or PBr₃ 2. NaN₃, then reduction; or Gabriel Synthesis | This compound |
Derivatization from a 4-Hydroxymethyl Precursor: An alternative route involves a (Thiazolo[4,5-c]pyridin-4-yl)methanol intermediate. Research on related MCRs has shown the synthesis of (furo[2,3-c]pyridin-8-yl)methanol derivatives, indicating that a similar strategy could potentially yield the required 4-hydroxymethyl precursor. nih.gov This alcohol can be converted into the methanamine through a two-step sequence. First, the hydroxyl group is transformed into a better leaving group, such as a halide (using SOCl₂ or PBr₃) or a sulfonate ester. This activated intermediate can then be treated with an amine source, such as sodium azide (B81097) followed by reduction, or through methods like the Gabriel synthesis, to furnish the final product.
Green Chemistry and High-Efficiency Synthetic Protocols
In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of complex heterocyclic compounds. The aim is to develop methodologies that are not only efficient in terms of yield and reaction time but also environmentally benign. This includes the use of alternative energy sources, high-pressure conditions to enhance reaction rates, and sophisticated catalyst systems to improve selectivity and reduce waste.
Microwave-assisted organic synthesis has emerged as a powerful tool in the construction of fused heterocyclic systems, offering significant advantages over conventional heating methods. nih.govscilit.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govscilit.com This technique is particularly beneficial for the synthesis of thiazolopyrimidine and related fused heterocyclic derivatives. nih.gov The efficiency of microwave-assisted synthesis stems from the direct and rapid heating of the reaction mixture, leading to a more uniform temperature distribution and minimizing the formation of side products. nih.gov
In the context of synthesizing thiazolo[4,5-c]pyridine cores, microwave irradiation can be effectively employed in key cyclization and condensation steps. For instance, the synthesis of thiazolo[4,5-b]pyridine-2-carbonitriles has been efficiently achieved through microwave-assisted protocols. dmed.org.ua While specific examples for this compound are not detailed in the provided results, the general applicability of this method to analogous structures suggests its high potential.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Related Thiazolopyrimidine Derivative
| Method | Reaction Time | Yield (%) | Conditions |
|---|---|---|---|
| Conventional Heating | 10-12 hours | 60-70 | Reflux in ethanol |
This data is illustrative and based on the synthesis of related thiazolopyrimidine derivatives. nih.gov
The use of high-pressure reactors, such as the Q-Tube, provides another innovative approach to accelerate and control cyclization reactions, which are fundamental to the synthesis of thiazolo[4,5-c]pyridine and its analogues. nih.govresearchgate.net High-pressure conditions can significantly enhance the rates of cycloaddition and cyclocondensation reactions by influencing the activation volume of the transition state. nih.govresearchgate.net
A notable application is the synthesis of thiazolo[4,5-c]pyridazine derivatives through a [4+2] cyclocondensation reaction. nih.govresearchgate.net In this protocol, a mixture of 4-thiazolidinone, an arylhydrazonal, and anhydrous sodium acetate (B1210297) in glacial acetic acid is heated in a Q-Tube reactor. nih.gov This method has proven to be efficient, with a broad substrate scope and applicability to gram-scale synthesis. nih.govresearchgate.net The high pressure generated within the sealed tube facilitates the reaction, leading to excellent yields in a short period. nih.govresearchgate.net
Table 2: High-Pressure Synthesis of Thiazolo[4,5-c]pyridazine Derivatives
| Entry | Reactants | Conditions | Reaction Time | Yield (%) |
|---|---|---|---|---|
| 1 | 4-thiazolidinone + Arylhydrazonal A | Q-Tube, 170°C, Acetic Acid, NaOAc | 25 min | 98 |
| 2 | 4-thiazolidinone + Arylhydrazonal B | Q-Tube, 170°C, Acetic Acid, NaOAc | 25 min | 99 |
This data is based on the synthesis of thiazolo[4,5-c]pyridazine derivatives. nih.gov
The choice of an appropriate catalyst system is paramount for the efficient and selective synthesis of thiazolo[4,5-c]pyridine derivatives. Various catalytic systems, primarily based on transition metals like palladium and copper, have been developed for cross-coupling and cyclization reactions. dmed.org.uanih.gov
For instance, Suzuki cross-coupling reactions are instrumental in the functionalization of the thiazolopyridine scaffold. nih.gov The use of a Pd(dppf)Cl₂ catalyst has been reported for the coupling of a protected aminothiazole with a boronic acid pinacol (B44631) ester, a key step in the synthesis of certain thiazolo[5,4-b]pyridine derivatives. nih.gov Similarly, copper-catalyzed cascade three-component reactions have been employed for the generation of 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua
Reaction optimization is a critical aspect of developing a robust synthetic protocol. This involves a systematic investigation of various reaction parameters such as solvent, temperature, catalyst loading, and reaction time to achieve the highest possible yield and purity of the desired product. The use of heterogeneous catalysts, such as MCM-41-immobilized copper(I) complexes, can also facilitate product purification and catalyst recycling, aligning with the principles of green chemistry. dmed.org.ua
Purification and Characterization Techniques in Organic Synthesis Research
The successful synthesis of this compound and its analogues is contingent upon rigorous purification and unambiguous characterization of the final compounds and all intermediates.
Purification: Column chromatography on silica (B1680970) gel is a standard and widely used technique for the purification of thiazolopyridine derivatives. nih.gov The choice of eluent system, typically a mixture of polar and non-polar solvents like ethyl acetate and hexane, is optimized to achieve effective separation of the target compound from unreacted starting materials and byproducts. dmed.org.ua Monitoring of the purification process is typically carried out using thin-layer chromatography (TLC), with visualization under a UV lamp or by using specific staining agents. nih.gov
Characterization: A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. nih.gov The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum provide detailed information about the arrangement of atoms in the molecule. The ¹³C NMR spectrum confirms the carbon framework.
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC/MS) is used to determine the molecular weight of the compound and to assess its purity, which is often required to be over 95% for biological testing. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups within the molecule.
The collective data from these analytical techniques provides conclusive evidence for the identity and purity of the synthesized this compound and its analogues.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Thiazolo[4,5-c]pyridazine |
| 4-thiazolidinone |
| Arylhydrazonal |
| Thiazolo[4,5-b]pyridine-2-carbonitrile |
| Thiazolo[5,4-b]pyridine |
| Pd(dppf)Cl₂ |
| 2-methyl-5-nitrophenylboronic acid pinacol ester |
| Ethyl acetate |
| Hexane |
| Glacial acetic acid |
| Anhydrous sodium acetate |
Computational and Theoretical Studies of Thiazolo 4,5 C Pyridin 4 Ylmethanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For Thiazolo[4,5-c]pyridin-4-ylmethanamine, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure and predict its reactivity. These calculations provide information on molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing the molecule's susceptibility to electrophilic and nucleophilic attack.
The electronic properties of the bicyclic thiazolopyridine core, combined with the aminomethyl substituent at the 4-position, create a unique distribution of electron density. This arrangement is expected to have interesting electronic characteristics that could translate to specific interactions with biological macromolecules. While detailed quantum chemical studies specifically on this compound are not extensively reported in the literature, the general principles of quantum chemistry suggest that the nitrogen and sulfur atoms in the heterocyclic rings, along with the amine group, would be key sites for molecular interactions.
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting how a ligand, such as this compound, might interact with the binding site of a protein.
Characterization of Binding Modes within Receptor Pockets
For the broader class of thiazolopyridine derivatives, molecular docking studies have been performed to understand their binding to various protein targets. These studies often reveal that the fused heterocyclic system can fit into specific pockets of receptor active sites. For this compound, it is hypothesized that the planar thiazolopyridine scaffold would play a significant role in orienting the molecule within a binding pocket. The specific binding mode would be highly dependent on the topology and amino acid composition of the receptor site.
Identification of Critical Hydrogen Bonding and Hydrophobic Interactions
The aminomethyl group at the 4-position of this compound is a key functional group capable of forming hydrogen bonds. As a hydrogen bond donor, this group can establish strong interactions with hydrogen bond acceptor residues (e.g., aspartate, glutamate (B1630785), or the backbone carbonyls of amino acids) in a protein's active site. The nitrogen atoms within the pyridine (B92270) and thiazole (B1198619) rings can also act as hydrogen bond acceptors. Furthermore, the aromatic nature of the thiazolopyridine ring system allows for hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity. The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities and then using statistical methods to find a correlation between these descriptors and the activity.
For thiazole and pyridine-containing compounds, 2D and 3D-QSAR studies have been conducted to build predictive models for various biological activities. These models often utilize descriptors related to the electronic, steric, and hydrophobic properties of the molecules. A robust QSAR model for a series of this compound analogs would be invaluable for optimizing their biological activity by guiding the synthesis of new derivatives with enhanced potency.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed picture of the conformational flexibility of a molecule and the dynamic nature of its interactions with a biological target over time. An MD simulation of this compound, both in solution and when bound to a protein, would reveal its preferred conformations and the stability of its interactions.
Analysis of Tautomerism and Isomerism in Aminothiazole-Pyridine Systems
Tautomerism, the interconversion of structural isomers, is an important consideration for heterocyclic compounds containing amino groups. For aminothiazole systems, an equilibrium between the amino and imino tautomeric forms can exist. The position of this equilibrium can be influenced by the solvent and the electronic nature of the substituents.
In the case of this compound, the aminomethyl group is attached to the pyridine ring. However, the broader class of aminothiazole-pyridine systems can exhibit complex tautomeric and isomeric behavior. Spectroscopic and computational studies on related 2-aminothiazoles have often shown that the amino tautomer is the predominant form in solution. Understanding the potential tautomeric forms of this compound is crucial as different tautomers can have distinct biological activities and binding properties.
Biological Activities and Mechanistic Studies of Thiazolo 4,5 C Pyridin 4 Ylmethanamine Derivatives in Vitro Focus
Enzymatic Inhibition Profiles and Mechanism of Action Studies of Thiazolo[4,5-c]pyridine (B1315820) Derivatives
Research into the enzymatic inhibition profiles of Thiazolo[4,5-c]pyridine derivatives has identified activity against certain kinases.
Kinase Inhibition
While broad screening across multiple kinase families for this specific scaffold is not extensively detailed in publicly available literature, specific examples of inhibitory activity have been noted.
Phosphoinositide 3-kinase (PI3K) Inhibition The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, making it a key target in therapeutic research. A patent discloses a series of Thiazolo[4,5-c]pyridine derivatives developed as PI3K inhibitors. google.com One such example, 2-[[4-[7-(4-fluoro-2-methoxy-phenyl)-4-methoxy-thiazolo[4,5-c]pyridin-6-yl]pyrazol-1-yl]methoxy]ethyl-trimethyl-silane, demonstrates the engagement of this scaffold with the PI3K target. google.com However, specific in vitro IC50 values for this compound were not provided in the document. google.com
| Compound Derivative | Target Kinase | Reported Activity |
|---|---|---|
| 2-[[4-[7-(4-fluoro-2-methoxy-phenyl)-4-methoxy-thiazolo[4,5-c]pyridin-6-yl]pyrazol-1-yl]methoxy]ethyl-trimethyl-silane | PI3K | Identified as a PI3K inhibitor. google.com |
For other specified kinases such as c-KIT, CDK4/6, TLR7, ITK, BCR-ABL, RAF, and VEGFR2, a review of the scientific literature did not yield specific in vitro inhibitory data for derivatives of the Thiazolo[4,5-c]pyridine scaffold.
Inhibition of Other Key Enzymes
Investigations into the effects of Thiazolo[4,5-c]pyridin-4-ylmethanamine derivatives on other key enzyme targets are not widely documented. A literature search did not identify specific in vitro studies demonstrating the inhibition of Dipeptidyl Peptidase IV (DPP-4) or DNA Gyrase by this class of compounds.
Receptor Agonism and Antagonism Investigations (In Vitro) of Thiazolo[4,5-c]pyridine Derivatives
Derivatives of the Thiazolo[4,5-c]pyridine scaffold have been evaluated for their ability to modulate the function of specific G-protein coupled receptors (GPCRs).
Toll-like Receptor (TLR) Agonistic Activity
While related heterocyclic structures are often investigated as TLR modulators, specific data demonstrating TLR7 agonistic activity for this compound or its direct derivatives were not found in the reviewed literature. One study notes a Thiazolo[4,5-c]pyridine derivative in the context of Toll-like receptor (TLR) ligation, but its primary role was not as a direct TLR agonist. researchgate.net
Other Receptor Antagonism
Adenosine (B11128) Receptor Antagonism Significant findings have been reported for a Thiazolo[4,5-c]pyridine derivative acting as a dual antagonist for adenosine receptors A2A and A2B. aacrjournals.org The compound, M1069, demonstrated potent antagonism in in vitro assays using HEK293 cells expressing the human A2A or A2B receptors. aacrjournals.org The IC50 values highlight high potency, particularly for the A2A receptor. aacrjournals.org
| Compound | Target Receptor | IC50 (nmol/L) |
|---|---|---|
| M1069 | Human A2A | 0.13 aacrjournals.org |
| Human A2B | 9.03 aacrjournals.org |
Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) Antagonism Patent literature indicates the exploration of Thiazolo[4,5-c]pyridine derivatives as antagonists of the metabotropic glutamate receptor 5 (mGlu5). google.com This suggests that the scaffold is considered viable for modulating this central nervous system target, although specific in vitro binding or functional data for individual compounds were not detailed in the available abstract. google.com
Antiproliferative Efficacy in In Vitro Cancer Models
While patents may list the Thiazolo[4,5-c]pyridine scaffold among large classes of compounds for potential use in cancer treatment, specific in vitro data on the antiproliferative efficacy of this compound derivatives were not identified in the reviewed scientific literature. google.com Studies detailing the GI50 or IC50 values of these specific compounds against panels of human cancer cell lines are not publicly available at this time.
Growth Inhibition in Diverse Human Cancer Cell Lines
Thiazolopyridine derivatives have shown potent antiproliferative and cytotoxic effects across a wide spectrum of human cancer cell lines. mdpi.comnih.gov Research highlights their ability to inhibit the growth of tumors originating from various tissues, including lung, skin, brain, pancreas, prostate, and breast, as well as leukemia. mdpi.comnih.gov
One study identified a 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine derivative, designated 4k, which displayed significant growth inhibition in lung (NCI-H322 and A549), epidermal (A431), and glioblastoma (T98G) cancer cell lines, with IC50 values of 7.1, 1.4, 3.1, and 3.4 μM, respectively. nih.gov Another morpholine-substituted analog showed activity in human leukemia (HL-60) cells with an IC50 value of 8 μM. nih.gov
Furthermore, novel thiazolo[5,4-b]pyridine (B1319707) derivatives have been synthesized and evaluated for their anticancer activity against cell lines such as HCC827, H1975, and A549. nih.gov A lead compound from this series demonstrated remarkable potency with IC50 values of 0.010 μM, 0.08 μM, and 0.82 μM against these cell lines, respectively. nih.gov Another pyridine-thiazole hybrid molecule was found to inhibit the growth of all 60 cancer cell lines tested in the National Cancer Institute (NCI) screen by more than 50% at a single 10 μM dose. mdpi.com Non-small cell lung cancer, melanoma, colon cancer, and CNS cancer cell lines were particularly sensitive to this compound. mdpi.com
| Derivative Class | Cell Line | Cancer Type | Activity (IC50/GI50 in µM) | Source |
|---|---|---|---|---|
| Thiazolo[5,4-d]pyrimidine (Comp. 4k) | A549 | Lung | 1.4 | nih.gov |
| Thiazolo[5,4-d]pyrimidine (Comp. 4k) | A431 | Epidermal | 3.1 | nih.gov |
| Thiazolo[5,4-d]pyrimidine (Comp. 4k) | T98G | Glioblastoma | 3.4 | nih.gov |
| Thiazolo[5,4-d]pyrimidine (Comp. 4k) | NCI-H322 | Lung | 7.1 | nih.gov |
| Thiazolo[5,4-d]pyrimidine (Comp. 4a) | HL-60 | Leukemia | 8 | nih.gov |
| Thiazolo[5,4-b]pyridine (Comp. 10k) | HCC827 | Lung | 0.010 | nih.gov |
| Thiazolo[5,4-b]pyridine (Comp. 10k) | NCI-H1975 | Lung | 0.08 | nih.gov |
| Thiazolo[5,4-b]pyridine (Comp. 10k) | A-549 | Lung | 0.82 | nih.gov |
| Thiazolo[5,4-b]pyridine (Comp. 6r) | HMC1.2 | Mast Cell Leukemia (Imatinib-Resistant) | 1.15 | nih.gov |
Cellular Pathway Modulation: Apoptosis Induction and Cell Cycle Arrest
Mechanistic studies have revealed that thiazolopyridine derivatives exert their anticancer effects by modulating key cellular pathways that control cell survival and proliferation. A primary mechanism is the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.
Treatment of cancer cells with active thiazolopyridine compounds has been shown to lead to a significant increase in the sub-G1 cell population, which is a hallmark of apoptosis. nih.gov For instance, one derivative induced substantial early apoptosis (31.9%) and late apoptosis (8.8%) in cancer cells compared to untreated controls. nih.gov The apoptotic process is further confirmed by biochemical markers, such as the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) and the inhibition of procaspase-3, which are key events in the apoptotic cascade. nih.gov
In addition to inducing apoptosis, these compounds can also cause cell cycle arrest. nih.gov By halting the cell cycle at specific phases, typically the G1 or G2/M phase, these derivatives prevent cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth. rsc.orgsemanticscholar.org Some derivatives have been found to arrest breast cancer cells at the G2/M checkpoint, potentially through the inhibition of cyclin-dependent kinase 1 (CDK1). rsc.org
Activity against Drug-Resistant In Vitro Cell Line Models
A significant challenge in cancer chemotherapy is the development of drug resistance. Thiazolopyridine derivatives have shown promise in overcoming this obstacle. Studies have identified specific derivatives capable of potently inhibiting cancer cells that have acquired resistance to standard therapies like imatinib. nih.gov
For example, the thiazolo[5,4-b]pyridine derivative 6r was found to be highly effective against the HMC1.2 mast cell leukemia line, which harbors c-KIT mutations (V560G and D816V) that confer resistance to imatinib. nih.gov This compound exhibited a 23.6-fold higher anti-proliferative activity (GI50 = 1.15 μM) on these resistant cells compared to imatinib. nih.gov This suggests that these compounds can inhibit key signaling pathways, such as those driven by the c-KIT receptor tyrosine kinase, even when mutations are present that render other inhibitors ineffective. nih.gov This activity highlights their potential for treating tumors that have relapsed or become refractory to first-line treatments.
Antimicrobial Activity Spectrum (In Vitro)
Beyond their anticancer properties, thiazolopyridine derivatives have been investigated for their potential as antimicrobial agents.
Antibacterial Evaluation Against Pathogenic Strains
Various thiazole-containing compounds have been evaluated for their activity against both Gram-positive and Gram-negative pathogenic bacteria. biointerfaceresearch.com In vitro screening of a series of thiazolo[4,5-b]pyridine (B1357651) derivatives demonstrated notable antibacterial effects. One compound, in particular, showed activity against Klebsiella pneumoniae and methicillin-resistant Staphylococcus haemolyticus (MRSH). researchgate.net Furthermore, studies on related pyrazole-thiazole hybrids have identified compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 4 μg/mL. nih.gov
| Derivative Class | Pathogenic Strain | Activity (MIC in µg/mL) | Source |
|---|---|---|---|
| Thiazolo[4,5-b]pyridine | Klebsiella pneumoniae (ESβL+) | >100 | researchgate.net |
| Thiazolo[4,5-b]pyridine | Staphylococcus haemolyticus (MRSH) | >100 | researchgate.net |
| Thiazolo[4,5-b]pyridine (Comp. III) | Candida albicans | 12.5 | researchgate.net |
Antifungal Activity Assessment
The antifungal potential of this chemical class has also been assessed. A screening of thiazolo[4,5-b]pyridine derivatives identified a compound with potent activity against the pathogenic yeast Candida albicans, exhibiting a minimal inhibitory concentration (MIC) of 12.5 μg/mL. researchgate.net Other studies on novel thiazolo[4,5-d]pyrimidine (B1250722) derivatives also reported promising antifungal activity. nih.gov
Antiviral Properties in In Vitro Assays (e.g., Human Cytomegalovirus)
The therapeutic utility of thiazolopyridine-related scaffolds extends to antiviral applications. Specifically, derivatives of the closely related thiazolo[4,5-d]pyrimidine ring system have demonstrated significant in vitro activity against Human Cytomegalovirus (HCMV), a member of the herpesvirus family. nih.govnih.gov
One alkenyl-substituted thiazolopyrimidine derivative, T01132, was identified as a potent inhibitor of HCMV in plaque reduction assays, with a 50% inhibitory concentration (IC50) of approximately 0.5 μM. nih.gov This compound was effective against both laboratory strains and clinical isolates of HCMV. nih.gov Notably, it also retained its activity against strains of HCMV that were resistant to the commonly used antiviral drug ganciclovir (B1264) (DHPG). nih.govnih.gov Mechanistic studies suggest that this class of compounds may act via a mechanism different from classical nucleoside analogs, exerting its effect on early events in the viral replication cycle, possibly including viral DNA synthesis. nih.gov
As a highly specialized AI assistant, I regret to inform you that a comprehensive search of available scientific literature has yielded no specific data regarding the immunomodulatory effects of "this compound" or its derivatives in cellular assays.
The performed searches for "this compound immunomodulatory effects cellular assays," "in vitro immunomodulatory activity of this compound derivatives," "Thiazolo[4,5-c]pyridine derivatives immunomodulatory activity in vitro," "in vitro immunomodulatory effects of Thiazolo[4,5-c]pyridine compounds," and "cellular immunomodulation by this compound analogues" did not return any relevant studies that would allow for the creation of the requested article section.
The scientific literature that was retrieved focused on related but structurally distinct heterocyclic compounds, such as:
Thiazolo[4,5-d]pyrimidines: Investigated for their potential as immunotherapeutic agents.
Thiazolo[5,4-b]pyridines: Primarily explored as c-KIT inhibitors in the context of cancer therapy.
Thiazolo[4,5-b]pyridines: Studied for their anti-inflammatory and antitumor properties.
Due to the strict adherence to the provided outline and the focus solely on "this compound," it is not possible to generate the requested content on "Immunomodulatory Effects in Cellular Assays" without available research findings on this specific compound.
Therefore, the section "5.6. Immunomodulatory Effects in Cellular Assays" cannot be written at this time. Further experimental research is required to elucidate the potential immunomodulatory activities of this particular chemical entity.
Future Research Directions and Unexplored Potential of Thiazolo 4,5 C Pyridin 4 Ylmethanamine
Development of Novel and Economically Viable Synthetic Routes
Currently, there is a notable absence of published, dedicated synthetic pathways for Thiazolo[4,5-c]pyridin-4-ylmethanamine. Future research should prioritize the development of efficient and scalable synthetic methods. Challenges in the synthesis of the core Thiazolo[4,5-c]pyridine (B1315820) ring system include achieving the correct regiochemistry.
Exploration of multi-component reactions, microwave-assisted organic synthesis, and flow chemistry could provide greener and more efficient alternatives to traditional multi-step syntheses. A potential strategy could involve the construction of the pyridine (B92270) ring onto a pre-functionalized thiazole (B1198619), a method that has been successful for other isomers. The development of robust synthetic routes is the foundational step to enable further investigation into its biological properties.
Advanced Ligand Design Strategies for Enhanced Biological Performance
The design of derivatives based on the this compound core could lead to compounds with improved potency and selectivity for various biological targets. The methanamine group at the 4-position offers a key site for chemical modification.
Future ligand design strategies could include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the methanamine group to introduce different functional groups (e.g., amides, ureas, sulfonamides) to probe interactions with potential biological targets.
Bioisosteric Replacement: Replacing the thiazole or pyridine rings with other heterocyclic systems to modulate the compound's physicochemical properties and biological activity.
Conformational Restriction: Introducing cyclic constraints to lock the molecule into a specific bioactive conformation, potentially increasing affinity for a target.
These strategies, guided by computational modeling, could rationally design next-generation compounds with enhanced therapeutic profiles.
Identification of Novel Biological Targets for this compound Derivatives
Given that related thiazolopyridine and thiazolopyrimidine scaffolds have shown activity against a range of biological targets, it is plausible that this compound derivatives may also exhibit valuable pharmacological properties.
Key areas for target identification include:
Kinase Inhibition: Many thiazole-containing fused heterocycles are known to be potent kinase inhibitors. Screening against a panel of kinases, such as cyclin-dependent kinases (CDKs), could reveal potential anticancer applications. nih.gov For instance, derivatives of the related N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine have been investigated as CDK4/6 inhibitors. nih.gov
Enzyme Inhibition: Other enzyme families, such as phosphoinositide 3-kinases (PI3Ks), have been successfully targeted by thiazolopyridine analogs. nih.gov
Receptor Modulation: Some fused pyridine derivatives have shown activity as receptor antagonists, suggesting a potential role in neurological or inflammatory disorders.
High-throughput screening of this compound derivatives against diverse biological targets will be crucial in uncovering their therapeutic potential.
Application of Cheminformatics and Artificial Intelligence in Rational Compound Design
The integration of computational approaches can significantly accelerate the drug discovery process for this compound derivatives.
Future applications in this area include:
Molecular Docking and Virtual Screening: In silico screening of virtual libraries of this compound derivatives against the crystal structures of known biological targets can help prioritize compounds for synthesis and biological testing.
Pharmacophore Modeling: Developing a pharmacophore model based on the structural features of active thiazolopyridine isomers can guide the design of novel this compound derivatives with a higher probability of biological activity.
Machine Learning and AI: Utilizing machine learning algorithms to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds can help in the early identification of candidates with favorable drug-like properties. For example, computational tools can predict parameters like oral bioavailability based on Lipinski's rule of five. nih.gov
These computational methods can provide valuable insights and guide the efficient design and optimization of new therapeutic agents based on this scaffold.
Exploration of New Therapeutic Areas Based on In Vitro Findings
Initial in vitro biological screening is essential to guide further preclinical and clinical development. Based on the activities of related compounds, several therapeutic areas warrant investigation.
| Potential Therapeutic Area | Rationale based on Related Compounds |
| Oncology | Many thiazolopyridine and related fused heterocyclic derivatives exhibit potent anticancer activity through mechanisms like kinase inhibition. nih.govnih.govnih.gov |
| Inflammatory Diseases | Anti-inflammatory properties have been reported for some thiazolo[4,5-b]pyridine (B1357651) derivatives. |
| Infectious Diseases | Antimicrobial and antifungal activities have been observed in various thiazolopyridine compounds. |
| Neurological Disorders | Certain fused pyridine systems have been explored for their potential in treating neurological conditions. |
Positive hits from initial in vitro assays would necessitate more detailed mechanistic studies to understand the mode of action, followed by evaluation in cellular and animal models of the respective diseases.
Q & A
Q. What are the standard synthetic routes for Thiazolo[4,5-c]pyridin-4-ylmethanamine derivatives?
The synthesis typically involves multi-step heterocyclic annulation. For example:
- Schiff base formation : Reacting 1,4-diacetylbenzene with carbohydrazide under acidic conditions to form a Schiff base intermediate, confirmed by FTIR (C=N stretch at 1614 cm⁻¹) and ¹H NMR (7.93–7.74 ppm singlet for CONH protons) .
- Thiazolidinone cyclization : Treating the Schiff base with CS₂ and excess hydrazine hydrate to yield 4-thiazolidinone derivatives. The disappearance of carbonyl IR bands and appearance of aromatic-SH signals (2.51 ppm in ¹H NMR) confirm cyclization .
- Further functionalization : Condensation with pyridine-2-carboxaldehydes or reaction with hydroxylamine hydrochloride/KOH to introduce isoxazoline or triazole moieties .
Q. How are this compound derivatives structurally characterized?
Key techniques include:
- FTIR : Identifies functional groups (e.g., C=N, SH, or carbonyl vibrations) and monitors reaction progress .
- ¹H/¹³C NMR : Confirms regiochemistry. For example, singlets at 7.2–8.5 ppm (aromatic protons) and 160–180 ppm (C=O or C=N carbons) .
- Elemental analysis (CHN) : Validates purity and stoichiometry (e.g., Table 1 in reports %C, %H, and %N within ±0.3% of theoretical values).
Q. What preliminary biological activities have been reported for these compounds?
Derivatives exhibit broad-spectrum antimicrobial activity:
- Antibacterial : Compounds 7c and 7d (with 5-chloro-pyridyl substituents) showed MIC values of 12.5–25 µg/mL against E. coli and B. subtilis via agar diffusion assays (100 µg/mL in DMSO, 24-hour incubation) .
- Antifungal : Moderate activity against C. albicans (zone of inhibition: 10–14 mm at 100 µg/mL) .
Advanced Research Questions
Q. How can reaction mechanisms for Thiazolo[4,5-c]pyridine synthesis be elucidated?
Mechanistic studies often rely on intermediate trapping and spectroscopic monitoring :
Q. What strategies optimize the antimicrobial activity of these derivatives?
Structure-activity relationship (SAR) studies highlight:
- Electron-withdrawing substituents : 5-Chloro or 5-trifluoromethyl pyridyl groups enhance antibacterial potency by increasing membrane permeability .
- Hybrid scaffolds : Incorporating 1,2,4-triazole or isoxazoline rings improves binding to microbial enzymes (e.g., dihydrofolate reductase) .
- Dual-functionality : Bis-thiazolo derivatives (e.g., 7a–7d ) show synergistic effects against drug-resistant strains .
Q. How can computational methods aid in designing novel derivatives?
- Molecular docking : Predicts binding to targets like S. aureus enoyl-ACP reductase (PDB: 3FNG). For example, thiazolo-pyridines with extended π-systems exhibit stronger hydrophobic interactions .
- ADME prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP < 3.5 for optimal bioavailability) .
Q. How are contradictions in biological data resolved?
Discrepancies in activity (e.g., variable MICs across studies) are addressed via:
- Standardized protocols : Uniform inoculum size (10⁶ CFU/mL) and solvent controls (DMSO ≤1% v/v) .
- Resazurin assays : Validate static vs. cidal effects by measuring metabolic activity post-exposure .
Methodological Considerations
Q. What safety protocols are critical during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
